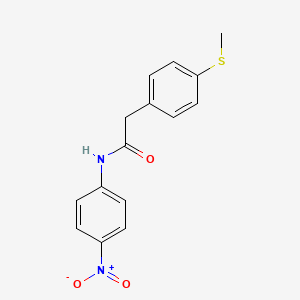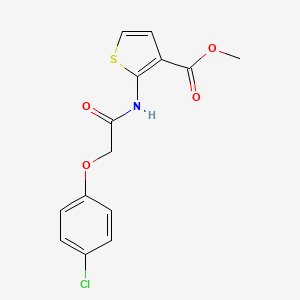
Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Result of Action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. As mentioned earlier, some thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. This compound has also been shown to have good solubility in various solvents, which makes it easy to use in different experimental setups. However, there are some limitations associated with this compound. It has been reported to have low bioavailability, which may limit its therapeutic potential. Furthermore, this compound has been shown to have poor selectivity towards cancer cells, which may result in off-target effects.
Orientations Futures
There are several future directions for the research on Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate. One of the areas of interest is the development of more potent and selective analogs of this compound. This can be achieved by modifying the chemical structure of this compound to improve its pharmacological properties. Another area of interest is the investigation of the synergistic effects of this compound with other drugs. Combination therapy has been shown to improve the efficacy of cancer treatment. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its biological effects. Finally, the development of novel drug delivery systems can improve the bioavailability and selectivity of this compound.
Conclusion:
This compound is a promising chemical compound that has shown potential therapeutic applications. The synthesis method has been optimized to improve the yield and purity of this compound. This compound has been extensively studied for its biological effects, including its anti-cancer, anti-inflammatory, and antimicrobial activities. However, there are some limitations associated with this compound, including its low bioavailability and poor selectivity towards cancer cells. Future research should focus on the development of more potent and selective analogs of this compound and the investigation of its synergistic effects with other drugs.
Méthodes De Synthèse
Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate can be synthesized by the reaction of 2-(4-chlorophenoxy)acetic acid with thiophene-3-carboxylic acid in the presence of a coupling agent, such as N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methylamine to obtain this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
Applications De Recherche Scientifique
Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. This compound has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has exhibited antibacterial and antifungal activities against a wide range of microorganisms.
Propriétés
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-19-14(18)11-6-7-21-13(11)16-12(17)8-20-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTPPXULZWLKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B2951584.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid](/img/structure/B2951585.png)
![6-ethyl-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951586.png)
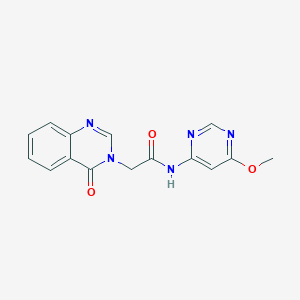
![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2951592.png)


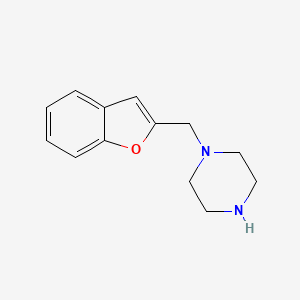
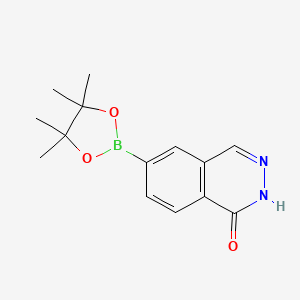

![6-Acetyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2951603.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2951605.png)
